2-Fluoro-5-sulfamoylbenzamide

Vue d'ensemble

Description

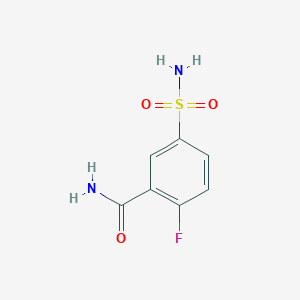

2-Fluoro-5-sulfamoylbenzamide is an organic compound with the molecular formula C7H7FN2O3S and a molecular weight of 218.21 g/mol It is characterized by the presence of a fluorine atom at the second position and a sulfamoyl group at the fifth position on the benzamide ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-sulfamoylbenzamide typically involves the introduction of the fluorine and sulfamoyl groups onto the benzamide ring. One common method includes the following steps:

Nitration: The starting material, 2-fluorobenzamide, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group.

Sulfamoylation: The amine group is subsequently converted to a sulfamoyl group using sulfamoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-5-sulfamoylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfamoyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products depend on the nucleophile used.

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Amines or thiols.

Applications De Recherche Scientifique

Antiviral Applications

One of the most significant applications of 2-fluoro-5-sulfamoylbenzamide is in antiviral research, particularly against Hepatitis B Virus (HBV). Recent studies have demonstrated that derivatives of sulfamoylbenzamide can act as capsid assembly modulators, influencing the assembly and disassembly of viral capsids.

Case Study: HBV Capsid Assembly Modulators

- Study Reference : The synthesis and evaluation of sulfamoylbenzamide derivatives showed promising anti-HBV activity, with several compounds exhibiting submicromolar activity against HBV .

- Mechanism : These compounds disrupt the formation of HBV capsids, thereby reducing viral replication. Electron microscopy confirmed their ability to interfere with capsid assembly .

- Efficacy : Selected compounds from this study significantly decreased HBeAg secretion, indicating their potential as antiviral agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, particularly breast cancer cells.

Case Study: Breast Cancer Cell Lines

- IC50 Value : In studies involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM) .

- Mechanism of Action : The compound induces apoptosis and disrupts the cell cycle at the S phase, which is crucial for inhibiting cancer cell proliferation .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored as well, revealing its potential effectiveness against various bacterial strains.

Case Study: Antimicrobial Activity

- In Vitro Studies : Preliminary results indicate that the compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

- Minimum Inhibitory Concentration (MIC) : Specific MIC values have been determined for various strains, showcasing its potential as a therapeutic agent in treating bacterial infections .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound derivatives is critical for optimizing their biological activities.

Key Findings:

- Fluorine Substitutions : The presence of fluorine atoms at specific positions on the benzene ring has been shown to enhance antiviral potency while minimizing cytotoxic effects .

- Comparative Analysis : SAR studies have indicated that modifications to the sulfonamide group can significantly influence both antiviral and anticancer activities, guiding future synthesis efforts .

Data Table: Summary of Biological Activities

| Compound | Activity Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antiviral (HBV) | Submicromolar | Capsid disruption |

| This compound | Anticancer (MCF-7) | 1.30 | Induces apoptosis |

| This compound | Antimicrobial | Varies by strain | Bacterial inhibition |

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the sulfamoyl group can participate in various biochemical reactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparaison Avec Des Composés Similaires

- 2-Fluoro-5-nitrobenzamide

- 2-Fluoro-5-aminobenzamide

- 2-Fluoro-5-methylbenzamide

Comparison: 2-Fluoro-5-sulfamoylbenzamide is unique due to the presence of both a fluorine atom and a sulfamoyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science .

Activité Biologique

2-Fluoro-5-sulfamoylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a sulfonamide group and a fluorine atom attached to a benzamide structure. The unique combination of these functional groups contributes to its reactivity and biological interactions.

| Compound Name | Structural Features |

|---|---|

| This compound | Contains a fluorine atom and a sulfamoyl group |

| 2-Methyl-5-sulfamoylbenzamide | Lacks fluorine; contains a methyl group |

| N-(4-methoxyphenyl)-2-fluoro-5-sulfamoylbenzamide | Similar core structure but with methoxy substituent |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety mimics natural substrates, allowing it to inhibit key enzymatic pathways. For instance, studies indicate that similar compounds can inhibit dihydrofolate reductase (DHFR), an essential enzyme in purine and thymidine biosynthesis, which is crucial for cell proliferation .

Inhibition of Viral Replication

Research has demonstrated that benzamide derivatives, including this compound, exhibit antiviral properties. Specifically, they have shown efficacy against the hepatitis B virus (HBV) by promoting the formation of empty capsids through interaction with the HBV core protein, thereby inhibiting nucleocapsid assembly . This mechanism highlights the therapeutic potential of such compounds in treating viral infections.

Antimicrobial Properties

Compounds with structures similar to this compound have been studied for their antimicrobial effects. The sulfonamide group is known for its antibacterial properties, functioning by inhibiting folate synthesis in bacteria, which is critical for their growth and replication .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. It has been suggested that benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . For example, certain derivatives have shown promising results in inhibiting RET kinase activity, which is implicated in various cancers .

Case Studies and Research Findings

- Antiviral Activity Against HBV : A study identified benzamide derivatives that significantly reduced cytoplasmic HBV DNA levels. These compounds were shown to bind selectively to the HBV core protein, inhibiting viral replication .

- Anticancer Mechanisms : Research on benzamide riboside (a related compound) indicated that it reduces DHFR protein levels through a novel mechanism involving inhibition of nicotinamide adenine dinucleotide kinase (NADK). This downregulation contributes to decreased cell growth in resistant cancer cells .

- Synthesis and Biological Evaluation : Various synthetic routes for producing this compound have been developed, focusing on optimizing yield and purity for biological testing. These studies emphasize the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other benzamide derivatives:

| Compound | Biological Activity |

|---|---|

| This compound | Antiviral, antimicrobial, anticancer |

| 2-Methyl-5-sulfamoylbenzamide | Antimicrobial; less studied for antiviral properties |

| N-(4-methoxyphenyl)-2-fluoro-5-sulfamoylbenzamide | Potentially enhanced solubility; similar activities |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-sulfamoylbenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sulfamoylation of a fluorinated benzoic acid derivative. For example, Sturm et al. (1966) describe a multi-step approach starting with fluorinated benzaldehyde intermediates, followed by sulfamoylation under controlled acidic conditions . Key optimization parameters include:

- Temperature : Maintaining 0–5°C during sulfamoyl chloride addition to minimize side reactions.

- Catalysts : Using dimethylformamide (DMF) as a catalyst for efficient amide bond formation.

- Purification : Employing silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the product.

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fluorination | KF, DMF, 80°C | 75 | 92% |

| Sulfamoylation | ClSO₂NH₂, H₂SO₄, 0°C | 60 | 85% |

| Final Purification | Ethanol/water (3:1) | - | ≥98% |

Q. Which analytical techniques are most effective for characterizing this compound and validating its structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : ¹⁹F NMR (δ ≈ -110 ppm) confirms fluorine substitution, while ¹H NMR identifies sulfamoyl and benzamide protons .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 30:70 to 60:40 over 20 min) resolve impurities. MS detects [M+H]⁺ at m/z 232.1 .

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) can monitor reaction progress (Rf ≈ 0.4) .

Q. How can researchers assess the purity of this compound and identify common impurities?

Methodological Answer: Impurity profiling requires:

- HPLC with UV detection : Compare retention times against pharmacopeial standards (e.g., EP or USP reference materials for sulfamoyl analogs) .

- Spiking experiments : Introduce known impurities (e.g., 4-chloro-5-sulfamoylbenzoic acid) to confirm resolution .

- Karl Fischer titration : Quantify residual water (<0.5% w/w) to ensure stability .

Table 2: Common Impurities

| Impurity | CAS No. | Source | Detection Method |

|---|---|---|---|

| 4-Chloro-5-sulfamoylbenzoic acid | 3086-91-7 | Side reaction | HPLC (tR = 8.2 min) |

| 2-Fluoro-4-hydroxybenzaldehyde | 394-32-1 | Degradation | GC-MS |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

Methodological Answer:

- Scaffold modification : Synthesize analogs with varying substituents (e.g., 3-fluoro or methyl groups) to test electronic and steric effects .

- Biological assays : Use in vitro models (e.g., enzyme inhibition assays for carbonic anhydrase) to correlate structural changes with activity.

- Computational modeling : Perform docking studies with target proteins (e.g., sulfonamide-binding enzymes) to predict binding affinities .

Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across assay platforms?

Methodological Answer:

- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., ISO/IEC 17025) .

- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent polarity in cell-based vs. biochemical assays) .

- Control experiments : Include positive/negative controls (e.g., furosemide for sulfamoyl activity comparison) to validate assay conditions .

Q. How can stability studies be structured to evaluate this compound under varying storage conditions?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life at room temperature based on accelerated stability data.

- Analytical endpoints : Monitor sulfamoyl hydrolysis via HPLC and quantify residual potency using calibrated reference standards .

Propriétés

IUPAC Name |

2-fluoro-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEZWXUJMGSLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.